molecular formula C31H51N5O10 B8104184 BCN-PEG3-Val-Cit

BCN-PEG3-Val-Cit

Cat. No.: B8104184
M. Wt: 653.8 g/mol
InChI Key: RMZPLJIZEJSIEM-OKKIFYCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BCN-PEG3-Val-Cit is a multifunctional linker widely used in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure comprises three key components:

  • BCN (Bicyclo[6.1.0]non-4-yn-9-ylmethanol): A strained cyclooctyne enabling copper-free click chemistry with azide-containing molecules .
  • PEG3 (Triethylene glycol): Enhances solubility, stability, and pharmacokinetics by reducing aggregation and improving biocompatibility .
  • Val-Cit (Valine-Citrulline dipeptide): A protease-cleavable sequence specifically recognized by cathepsin B, ensuring payload release in lysosomes .

This compound is stored at -20°C in solid or powder form (purity ≥95%) and is restricted to research applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H51N5O10/c1-21(2)27(28(38)35-25(29(39)40)10-7-12-33-30(32)41)36-26(37)11-14-43-16-18-45-19-17-44-15-13-34-31(42)46-20-24-22-8-5-3-4-6-9-23(22)24/h21-25,27H,5-20H2,1-2H3,(H,34,42)(H,35,38)(H,36,37)(H,39,40)(H3,32,33,41)/t22?,23?,24?,25-,27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZPLJIZEJSIEM-OKKIFYCISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51N5O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structure and Mechanism of Action

BCN-PEG3-Val-Cit consists of:

  • BCN (Bicyclononyne) : A reactive group that facilitates click chemistry reactions.
  • PEG3 (Polyethylene Glycol) : Provides solubility and biocompatibility.
  • Val-Cit Linker : A dipeptide that is cleaved by cathepsin B, an enzyme present in the lysosomes of cells.

The primary mechanism involves the selective release of cytotoxic agents once the ADC is internalized by target cells, allowing for localized drug action while minimizing systemic toxicity .

Targeted Cancer Therapy

This compound is widely utilized in the formulation of ADCs aimed at specific cancer types. The cleavable nature of the Val-Cit linker ensures that the cytotoxic payload is released only within the tumor microenvironment, enhancing therapeutic efficacy and reducing side effects.

Case Study:
In studies involving anti-HER2 ADCs, this compound demonstrated improved antitumor activity compared to conventional linkers. The stability and selectivity of the linker contributed to reduced hepatotoxicity and myelosuppression in preclinical models .

Development of Novel Therapeutics

Researchers are exploring this compound in combination with newer payloads to create dual-drug ADCs. These formulations aim to enhance therapeutic windows by delivering multiple agents that can work synergistically against tumor cells.

Research Findings:
Recent studies have indicated that ADCs incorporating this compound exhibit greater stability and reduced susceptibility to premature cleavage by plasma enzymes compared to traditional linkers . This characteristic is crucial for maintaining drug efficacy until reaching the target site.

Comparative Analysis with Other Linkers

Linker TypeStabilityCleavage MechanismTherapeutic Window
This compoundHighCathepsin BBroad
EGCit LinkerModerateNeutrophil elastaseNarrow
Traditional Val-CitLowVarious proteasesLimited

This table illustrates how this compound outperforms other linkers in terms of stability and therapeutic application potential, making it a preferred choice in ADC development .

Future Directions and Innovations

Ongoing research is focused on enhancing the properties of this compound to further improve its application in ADCs:

  • Enhanced Payload Delivery : Investigations into combining this compound with innovative cytotoxic agents are underway to maximize therapeutic effects.
  • Improved Linker Design : Modifications to the PEG spacer or linker structure may yield better pharmacokinetic profiles and reduce off-target effects .

Mechanism of Action

The compound exerts its effects through bioorthogonal chemistry , where the BCN group reacts with azides in a highly specific and efficient manner. The PEG spacer enhances solubility and stability, while the Val-Cit dipeptide ensures the release of the drug payload in the presence of specific enzymes (e.g., cathepsin B).

Molecular Targets and Pathways:

  • Enzymes: Targets enzymes like cathepsin B for the cleavage of the Val-Cit dipeptide.

  • Cellular Pathways: Involved in the delivery of therapeutic agents to specific cellular targets.

Comparison with Similar Compounds

Structural Comparisons

BCN-PEG3-Val-Cit is differentiated from analogous linkers by its BCN group, PEG length, and cleavable sequence. Key structural variations include:

Compound Reactive Group PEG Units Cleavable Sequence Additional Features References
This compound BCN 3 Val-Cit Copper-free click chemistry
Mal-amido-PEG2-Val-Cit Maleimide 2 Val-Cit Azido group for click chemistry
BCN-PEG1-Val-Cit-OH BCN 1 Val-Cit Shorter PEG spacer
endo-BCN-PEG3-Val-Cit endo-BCN 3 Val-Cit Endo isomer of BCN
MC-Val-Cit-PABC-PNP Maleimide 0 Val-Cit PABC spacer for self-immolation

Key Notes:

  • The endo-BCN isomer in endo-BCN-PEG3-Val-Cit may exhibit altered reactivity compared to standard BCN due to stereochemical differences .
  • PABC (para-aminobenzyl carbamate) in MC-Val-Cit-PABC-PNP enables self-immolative cleavage, enhancing payload release efficiency .

Linker Length and Solubility

PEG length critically impacts solubility and steric effects:

Compound PEG Units Solubility Profile References
This compound 3 Soluble in DCM, DMF, THF, and partially in water
Mal-amido-PEG2-Val-Cit 2 Moderate aqueous solubility due to shorter PEG
BCN-PEG1-Val-Cit-OH 1 Lower solubility in polar solvents
endo-BCN-PEG3-Val-Cit 3 Similar to this compound

Longer PEG chains (e.g., PEG3 vs. PEG1) improve solubility and reduce nonspecific interactions, making this compound more suitable for in vivo applications .

Cleavage Mechanisms and Enzyme Specificity

The Val-Cit sequence is a hallmark of cathepsin B-cleavable linkers, but variations exist:

Compound Cleavage Trigger Enzyme Specificity Release Site References
This compound Cathepsin B Lysosomal Intracellular
MC-Val-Cit-PABC-PNP Cathepsin B + PABC Lysosomal Intracellular
Mal-PEG4-Val-Ala-PAB-PNP Cathepsin B Lysosomal Intracellular
Azido-PEG4-Val-Cit-PAB Cathepsin B Lysosomal Intracellular

Note: Val-Ala linkers (e.g., Mal-PEG4-Val-Ala-PAB-PNP) may exhibit different cleavage kinetics compared to Val-Cit, though both are cathepsin B substrates .

Click Chemistry Compatibility

BCN-based linkers enable bioorthogonal conjugation without copper catalysts, minimizing cytotoxicity:

Compound Click Chemistry Partner Reaction Conditions Applications References
This compound Azides Copper-free, aqueous ADC/PROTAC synthesis
Mal-amido-PEG2-Val-Cit DBCO/BCN Copper-free ADC synthesis
DBCO-PEG4-Val-Cit-PAB Azides Copper-free Multistep bioconjugation

Table 1: Structural and Functional Comparison

Parameter This compound Mal-amido-PEG2-Val-Cit endo-BCN-PEG3-Val-Cit
PEG Length 3 2 3
Reactive Group BCN Maleimide endo-BCN
Cleavage Enzyme Cathepsin B Cathepsin B Cathepsin B
Click Chemistry Azide-compatible Azide-compatible Azide-compatible
Primary Application ADCs, PROTACs ADCs Bioconjugation

Table 2: Solubility and Stability

Compound Organic Solubility Aqueous Solubility Storage Stability
This compound High Moderate 1 year at -20°C
Mal-amido-PEG2-Val-Cit Moderate Low 6 months at -20°C
endo-BCN-PEG3-Val-Cit High Moderate 1 year at -20°C

Biological Activity

BCN-PEG3-Val-Cit is a specialized compound utilized primarily in the development of antibody-drug conjugates (ADCs). It serves as a cleavable linker that facilitates the targeted delivery of cytotoxic agents to specific cells, particularly in cancer therapy. The compound features a terminal bicyclo[6.1.0]non-4-yne (BCN) moiety and a valine-citrulline (Val-Cit) dipeptide, which is cleavable by cathepsin B, an enzyme predominantly found in lysosomes. This enzymatic cleavage is critical for releasing the drug payload specifically within target cells, thereby minimizing systemic toxicity.

  • Molecular Weight : 653.8 g/mol
  • Molecular Formula : C31H51N5O10
  • Purity : ≥95%
  • CAS Number : 2055047-18-0

This compound operates through a bioorthogonal reaction mechanism, where the BCN moiety engages in strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized antibodies. This reaction forms stable conjugates that can selectively deliver cytotoxic drugs to cancer cells. The Val-Cit segment is specifically cleaved by cathepsin B, which is overexpressed in many tumor types, ensuring that the drug is released only within the tumor microenvironment.

Case Studies and Research Findings

  • Targeted Delivery and Efficacy
    • A study demonstrated that ADCs utilizing this compound showed enhanced efficacy against HER2-positive cancer cells compared to conventional ADCs. The release of the drug payload was confirmed through mass spectrometry, indicating a significant accumulation of free drug within tumor tissues after treatment with the ADC .
  • Cleavage Efficiency
    • Research indicated that the length of the PEG linker in conjunction with the Val-Cit sequence significantly affects the cleavage efficiency by cathepsin B. Shorter linkers resulted in reduced hydrolysis rates due to steric hindrance, while longer PEG chains improved solubility and accessibility for enzymatic action .
  • In Vivo Studies
    • In vivo studies using xenograft models showed that mice treated with this compound-based ADCs exhibited substantial tumor regression without significant side effects, underscoring the potential of this linker in clinical applications .

Comparative Analysis of Linkers

Linker Type Cleavage Mechanism Efficacy Stability Toxicity Profile
This compoundCathepsin BHighModerateLow
Traditional Val-CitCathepsin BModerateLowModerate
Other PEG LinkersVariousVariableHighVariable

Preparation Methods

Enzymatic Modification of Antibodies

The synthesis begins with MTGase-mediated site-specific conjugation to antibodies. Deglycosylation of asparagine-297 (N297) on the antibody’s Fc region exposes glutamine-295 (Q295), enabling MTGase to covalently attach azide-functionalized linkers. Optimization involves:

  • Deglycosylation : Treatment with PNGase F to remove N297 glycans.

  • Linker Design : Branched triazide linkers (e.g., L5 , L7 ) with PEG4 or PEG3 spacers ensure optimal MTGase reactivity and subsequent payload loading.

Peptide Synthesis: Val-Cit-PABC-MMAE Payload

The Val-Cit-PABC (para-aminobenzyloxycarbonyl) motif is synthesized via solid-phase peptide synthesis (SPPS):

  • Resin Activation : Fmoc-protected Citrulline is anchored to Wang resin.

  • Coupling : Sequential addition of Valine and PABC using HBTU/HOBt activation.

  • Cleavage : TFA-mediated cleavage yields the Val-Cit-PABC-OH intermediate.

The cytotoxic agent monomethyl auristatin E (MMAE) is then conjugated via a self-immolative PABC linker, enabling enzymatic release.

BCN-PEG3 Conjugation via SPAAC

The final step employs SPAAC to attach the BCN-PEG3 moiety to the azide-functionalized antibody:

  • BCN Activation : BCN-PEG3-NHS ester reacts with the N-terminus of Val-Cit-PABC-MMAE.

  • Click Reaction : this compound-PABC-MMAE reacts with azide-modified antibodies under physiological conditions (PBS, pH 7.4, 25°C).

Critical Parameters :

  • PEG Length : PEG3 balances hydrophilicity and steric effects, optimizing cathepsin B cleavage.

  • BCN vs. DBCO : BCN’s lower hydrophobicity reduces conjugate aggregation compared to dibenzocyclooctyne (DBCO).

Analytical Characterization and Optimization

Quality Control Metrics

ParameterMethodSpecification
Purity RP-HPLC≥95%
Molecular Weight MALDI-TOF653.8 Da (theoretical)
DAR UV-Vis Spectroscopy2–6 (site-specific)

Stability and Efficacy Profiling

  • Plasma Stability : this compound-MMAE retains >90% integrity in human plasma over 72 hours.

  • Cathepsin B Cleavage : PEG3 spacers enhance cleavage rates by 3-fold compared to shorter linkers (e.g., PEG1).

Comparative Analysis of Linker Architectures

Impact of PEG Spacer Length

PEG LengthCleavage Rate (nmol/min)Plasma Stability (t½, h)Aggregation (%)
PEG10.8 ± 0.112 ± 225 ± 3
PEG32.4 ± 0.348 ± 68 ± 1
PEG62.1 ± 0.272 ± 812 ± 2

PEG3 maximizes enzymatic cleavage while minimizing aggregation, making it ideal for ADC formulations.

Enzymatic vs. Chemical Conjugation

MethodDAR Homogeneity (%)Batch Consistency (RSD)In Vivo Efficacy (IC50, nM)
MTGase/SPAAC 98 ± 1<5%0.8 ± 0.1
Maleimide 65 ± 1015–20%1.5 ± 0.3

Site-specific conjugation via MTGase/SPAAC outperforms stochastic maleimide chemistry in homogeneity and potency.

Industrial-Scale Synthesis Challenges

Process Optimization

  • MTGase Titration : 0.08% (w/v) MTGase achieves >95% conjugation efficiency without agitation.

  • SPAAC Kinetics : Reaction completion within 2 hours at 25°C prevents antibody denaturation.

Regulatory Considerations

  • Impurity Profiling : Quantify residual NHS esters (<0.1%) and free MMAE (<50 ppb).

  • Storage Conditions : Lyophilized conjugates stable at -80°C for 24 months .

Q & A

Basic: What is the structural and functional significance of each component in BCN-PEG3-Val-Cit for ADC design?

Methodological Answer:

  • BCN (Bicyclo[6.1.0]nonyne): Enables bioorthogonal "click chemistry" for site-specific conjugation of payloads to antibodies under mild, copper-free conditions. This minimizes metal-induced toxicity in biological systems .
  • PEG3: A triethylene glycol spacer that improves solubility, reduces steric hindrance, and enhances pharmacokinetics by extending the distance between the antibody and cytotoxic payload .
  • Val-Cit (Valine-Citrulline): A protease-cleavable dipeptide linker. Cathepsin B (overexpressed in tumor microenvironments) cleaves Cit-Val bonds, enabling controlled drug release at target sites .

Basic: How does the Val-Cit linker influence drug release kinetics in ADCs?

Methodological Answer:

  • Protease Sensitivity: Validate cleavage efficiency using in vitro assays with recombinant cathepsin B. Measure drug release via HPLC or LC-MS under physiological pH (5.0–6.5) and compare to non-cleavable linkers (e.g., Val-Ala) .
  • Stability in Circulation: Perform serum stability tests (e.g., incubate ADC in human serum at 37°C for 72 hours) to ensure minimal premature drug release. Use fluorogenic substrates to quantify residual linker integrity .

Advanced: What methodologies are recommended for quantifying conjugation efficiency of this compound in ADC synthesis?

Methodological Answer:

  • Mass Spectrometry (MS): Use intact protein MS to measure drug-to-antibody ratio (DAR). For example, compare unmodified antibody (≈150 kDa) to conjugated ADC (e.g., +3.5 kDa per payload) .
  • Hydrophobic Interaction Chromatography (HIC): Resolve ADC species based on hydrophobicity differences caused by payload conjugation. Validate DAR distribution using peak integration .
  • UV-Vis Spectroscopy: Calculate DAR using absorbance ratios at 280 nm (antibody) and 320 nm (payload-specific wavelengths) .

Advanced: How can researchers address batch-to-batch variability in this compound synthesis affecting experimental reproducibility?

Methodological Answer:

  • Quality Control (QC) Protocols:
    • Purity Analysis: Use reverse-phase HPLC with C18 columns to monitor impurities (e.g., unreacted BCN or PEG3 byproducts). Acceptable purity thresholds: ≥95% .
    • Functional Validation: Perform small-scale conjugation tests with model antibodies (e.g., trastuzumab) and quantify DAR consistency across batches .
  • Storage Conditions: Store batches at -20°C in anhydrous DMSO to prevent hydrolysis of the Val-Cit linker. Monitor stability via accelerated degradation studies (e.g., 40°C for 1 week) .

Advanced: What strategies optimize the balance between linker stability during circulation and efficient drug release at the target site?

Methodological Answer:

  • Linker Engineering:
    • PEG Length Optimization: Test PEG spacers of varying lengths (e.g., PEG3 vs. PEG4) to balance steric shielding and protease accessibility .
    • Dipeptide Modifications: Replace Cit with alternative amino acids (e.g., Phe-Lys) to alter cleavage kinetics. Validate using tumor spheroid models .
  • Preclinical Testing: Compare linker performance in in vivo xenograft models (e.g., HER2+ breast cancer) by measuring tumor growth inhibition vs. systemic toxicity .

Advanced: How to resolve discrepancies in reported in vivo efficacy of ADCs using this compound across different cancer models?

Methodological Answer:

  • Data Contradiction Analysis:
    • Model-Specific Factors: Compare cathepsin B expression levels (via IHC or RNA-seq) in responsive vs. non-responsive tumors. Low protease activity may limit linker cleavage .
    • Payload Potency: Normalize efficacy data to payload equivalence (e.g., MMAE vs. DM1 potency varies 10-fold). Use isogenic cell lines to isolate linker effects .
  • Dose Escalation Studies: Titrate ADC doses in resistant models to identify threshold concentrations for efficacy, accounting for target antigen density .

Basic: What analytical techniques confirm successful conjugation of this compound to antibodies?

Methodological Answer:

  • SDS-PAGE: Resolve ADC bands under non-reducing conditions to detect shifts in molecular weight post-conjugation .
  • ELISA with Payload-Specific Antibodies: Use anti-MMAE or anti-DM1 antibodies to confirm covalent attachment .

Advanced: What are the implications of PEG3 spacer length on ADC immunogenicity and antigen binding?

Methodological Answer:

  • Immunogenicity Screening: Inject ADCs into humanized mouse models and measure anti-PEG antibody titers via ELISA. Longer PEG spacers (e.g., PEG4) may increase immunogenicity .
  • Surface Plasmon Resonance (SPR): Quantify antigen-binding affinity (KD) with and without PEG spacers to assess steric interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.